molecular formula C16H19NO2 B2924677 N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide CAS No. 2411274-01-4

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide

Cat. No. B2924677
CAS RN: 2411274-01-4
M. Wt: 257.333
InChI Key: PCESDOQERXJNMW-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide” is a synthetic compound that belongs to a series of compounds known as the LINS01 series . These compounds are designed as histaminergic receptor (H3R) ligands and are also dopaminergic receptor ligands, mainly D2R and D3R .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as “N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide”, involves complex processes. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Mechanism of Action

The LINS01 compounds, including “N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide”, are designed as histaminergic receptor (H3R) ligands and are also dopaminergic receptor ligands, mainly D2R and D3R . They have been studied for their neuroprotective potential on a cocaine model of dopamine-induced neurotoxicity .

Safety and Hazards

The LINS01 compounds, including “N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide”, have been evaluated for neurotoxicity. The results show that these compounds did not decrease cell viability after 48 hours of exposure, suggesting that they are not neurotoxic .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-7-16(18)17(10-4-2)12-14-11-13-8-5-6-9-15(13)19-14/h5-6,8-9,14H,4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCESDOQERXJNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC2=CC=CC=C2O1)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-N-propylbut-2-ynamide

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